N-butyl-N-(3-phenoxypropyl)butan-1-amine
Description
N-butyl-N-(3-phenoxypropyl)butan-1-amine is a tertiary amine compound characterized by a central nitrogen atom bonded to two alkyl chains: a butyl group (C₄H₉) and a 3-phenoxypropyl group (C₃H₆-O-C₆H₅). Applications of such amines span pharmaceuticals (e.g., intermediates in dronedarone synthesis ), agrochemicals, and materials science, though specific uses for this compound require further research.
Properties
CAS No. |
7061-75-8 |
|---|---|
Molecular Formula |
C17H29NO |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
N-butyl-N-(3-phenoxypropyl)butan-1-amine |
InChI |
InChI=1S/C17H29NO/c1-3-5-13-18(14-6-4-2)15-10-16-19-17-11-8-7-9-12-17/h7-9,11-12H,3-6,10,13-16H2,1-2H3 |
InChI Key |
QFNRAWSJCUBNPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N-butyl-N-(3-phenoxypropyl)butan-1-amine with structurally related tertiary amines:
*Calculated based on molecular formula.
Key Observations:
- Phenoxypropyl vs.
- Allyl vs. Phenoxypropyl: The allyl group introduces unsaturation, enabling conjugation or polymerization, whereas the phenoxy group provides aromatic stability and solubility modulation.
Physicochemical Properties
- Polar Surface Area (PSA): The phenoxypropyl derivative likely has a higher PSA (~20–25 Ų) due to the ether oxygen and aromatic ring, compared to 12.47 Ų for the xanthene analog .
- Solubility: The phenoxy group may improve solubility in organic solvents (e.g., acetonitrile, THF) relative to the chloropropyl analog, which is more lipophilic .
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